

Application Notes and Protocols: Pivekimab Sunirine in Pediatric Acute Lymphoblastic Leukemia Models

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Compound of Interest

Compound Name: Sunirine

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Introduction

Pivekimab **sunirine** (PVEK), also known as IMGN632, is an antibody-drug conjugate (ADC) showing significant promise in preclinical models of pediatric acute lymphoblastic leukemia (ALL).^{[1][2][3]} This document provides a summary of its application, efficacy data from patient-derived xenograft (PDX) models, and detailed protocols for its evaluation.

Pivekimab **sunirine** targets CD123 (the alpha subunit of the interleukin-3 receptor), which is highly expressed on the surface of leukemic blasts in most cases of B-cell ALL (B-ALL) and some T-cell ALL (T-ALL).^{[3][4]} The ADC consists of a humanized anti-CD123 antibody (G4723A) linked to a novel DNA-alkylating cytotoxic payload, DGN549, which belongs to the indolinobenzodiazepine (IGN) pseudodimer class.^{[2][5]} Upon binding to CD123, pivekimab **sunirine** is internalized by the cancer cell, leading to the release of the payload and subsequent cell death.^[5] Preclinical studies have demonstrated its profound anti-leukemic activity and support its clinical translation for pediatric ALL.^{[1][2][3]}

Mechanism of Action of Pivekimab Sunirine

The following diagram illustrates the targeted delivery of the cytotoxic payload to CD123-expressing leukemia cells.

Caption: Mechanism of action for pivekimab **sunirine** ADC.

Quantitative Data Presentation

Pivekimab **sunirine** has been evaluated in a large panel of pediatric ALL patient-derived xenograft (PDX) models, demonstrating significant efficacy, particularly against B-lineage ALL.

Table 1: Summary of Pivekimab **Sunirine** Efficacy in Pediatric ALL PDX Models[1][2][3][4]

Parameter	Value	Model Details
Median Event-Free Survival (EFS)	57.2 days	Across a panel of 39 pediatric ALL PDX models.
Leukemia Subtype Response	B-lineage ALL PDXs showed significantly longer EFS than T-lineage ALL PDXs ($p < 0.0001$).	Panel included various subtypes such as B-ALL and T-ALL.
CD123 Expression Correlation	No direct correlation was observed between the level of CD123 expression and EFS, suggesting that while necessary, CD123 expression level alone is not sufficient to predict in vivo activity.	A PDX model with very high CD123 expression was resistant due to a failure to internalize the ADC.
In Vivo Clearance	Significant clearance of human leukemia cells was observed in hematolymphoid organs (e.g., bone marrow, spleen) of mice engrafted with B-ALL PDXs.	Assessed via flow cytometry for human CD45+ cells.

Experimental Protocols

The following protocols are based on methodologies reported for the preclinical evaluation of pivekimab **sunirine** in pediatric ALL PDX models.

Protocol 1: Establishment of Pediatric ALL Patient-Derived Xenograft (PDX) Models

This protocol describes the engraftment of primary pediatric ALL cells into immunodeficient mice.

Materials:

- Primary pediatric ALL patient bone marrow or peripheral blood mononuclear cells.
- Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rg-tm1Wjl/SzJ, or NSG mice), 6-8 weeks old.
- Sterile Phosphate-Buffered Saline (PBS).
- Ficoll-Paque for mononuclear cell separation.
- 1 mL syringes with 27-30 gauge needles.
- Animal restrainer and heat lamp.

Procedure:

- Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of $5-10 \times 10^6$ viable cells per 100-200 μL .
- Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
- Place the mouse in a restrainer and disinfect the tail with 70% ethanol.
- Slowly inject the 100-200 μL cell suspension into a lateral tail vein.
- Monitor mice regularly (1-2 times per week) for signs of leukemia engraftment (e.g., weight loss, ruffled fur, hind-limb paralysis).

- Confirm engraftment by monitoring the percentage of human CD45+ (%huCD45+) cells in peripheral blood starting 3-4 weeks post-injection (see Protocol 2).
- Treatment can be initiated once engraftment reaches a predetermined threshold (e.g., $\geq 1\%$ huCD45+ cells in peripheral blood).^[3]

Protocol 2: Monitoring Leukemia Burden by Flow Cytometry

This protocol is for quantifying human leukemia cells in mouse peripheral blood or bone marrow.

Materials:

- Peripheral blood (~50 μ L) collected from mice.
- Fluorochrome-conjugated antibodies: anti-human CD45 (hCD45), anti-mouse CD45 (mCD45), and relevant ALL markers (e.g., anti-human CD19 for B-ALL).
- Red Blood Cell (RBC) Lysis Buffer.
- FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).
- Flow cytometer.

Procedure:

- Collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
- Lyse RBCs using a commercial lysis buffer according to the manufacturer's instructions.
- Wash the remaining cells with FACS buffer and centrifuge at 300-400 x g for 5 minutes.
- Resuspend the cell pellet in FACS buffer containing the pre-titrated antibody cocktail (e.g., anti-hCD45-FITC, anti-mCD45-PE, anti-hCD19-APC).
- Incubate for 20-30 minutes at 4°C in the dark.

- Wash the cells twice with FACS buffer to remove unbound antibodies.
- Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
- Analyze the data by gating on live, single cells and then quantifying the percentage of human leukemia cells (hCD45+).

Protocol 3: In Vivo Efficacy Study of Pivekimab Sunirine

This protocol outlines a typical efficacy study in established PDX models.

Materials:

- PDX mice with established leukemia (e.g., $\geq 1\%$ huCD45+ cells).
- Pivekimab **sunirine**, formulated in a vehicle control solution (e.g., sterile saline).
- Vehicle control solution.
- Syringes and needles for intravenous administration.

Procedure:

- Randomize mice with established leukemia into treatment and control groups.
- Administer pivekimab **sunirine** intravenously (IV) via the tail vein. A reported dosing regimen is once weekly for three weeks.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Administer an equivalent volume of vehicle solution to the control group.
- Monitor leukemia progression in all groups by regularly performing flow cytometry on peripheral blood (Protocol 2).
- Monitor animal health, including body weight and clinical signs of disease, at least twice weekly.
- Define the study endpoint based on ethical guidelines. Event-Free Survival (EFS) is typically defined as the time from the start of treatment to the point where leukemia burden reaches a

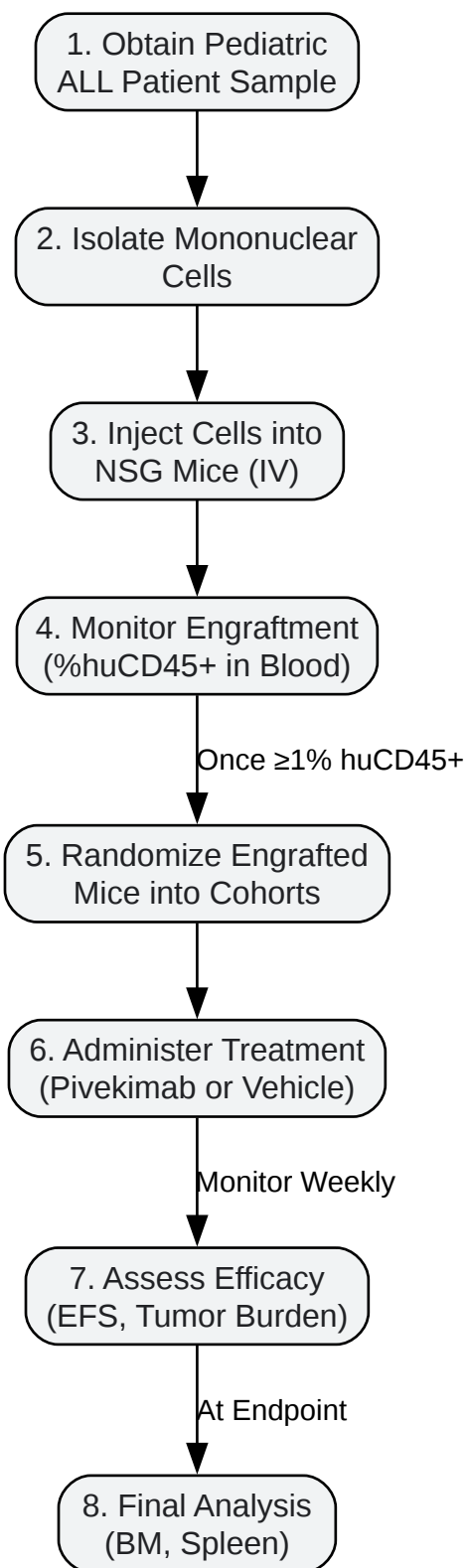
specific threshold (e.g., >25% huCD45+ cells in the blood) or the mouse requires euthanasia due to morbidity.[6]

- At the end of the study, harvest tissues such as bone marrow and spleen for final leukemia burden analysis by flow cytometry or immunohistochemistry.

Visualization of Experimental and Logical Workflows

Experimental Workflow

The diagram below outlines the key steps in a preclinical efficacy study using pediatric ALL PDX models.

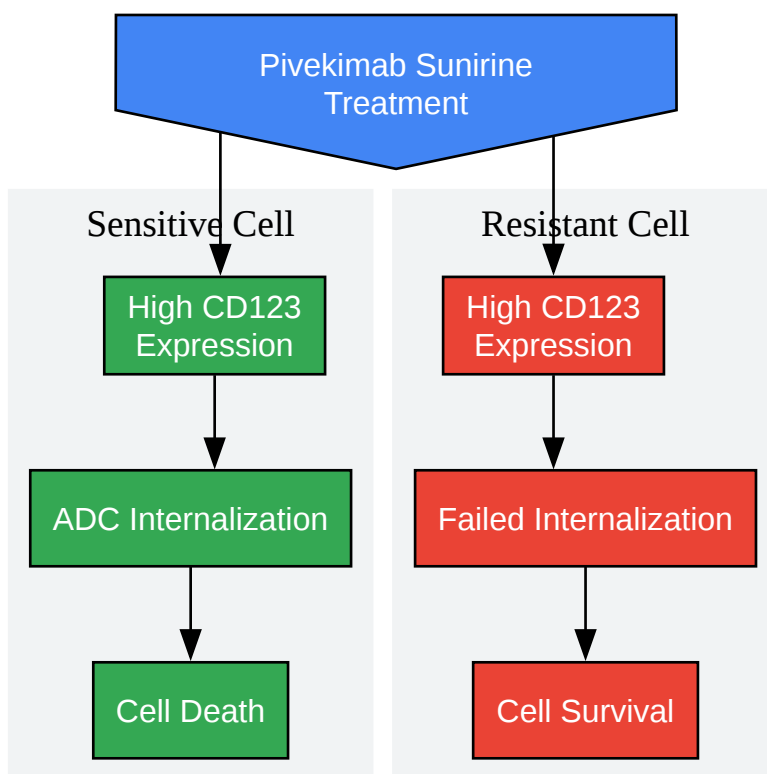


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Caption: Workflow for in vivo testing of pivekimab **sunirine**.

Resistance Mechanism

A novel mechanism of resistance has been identified where high CD123 expression does not confer sensitivity if the ADC is not internalized.



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Caption: ADC internalization is critical for pivekimab efficacy.

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